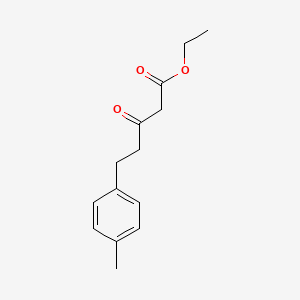

Ethyl 5-(4-methylphenyl)-3-oxopentanoate

Description

Significance of β-Keto Esters in Modern Organic Synthesis

β-Keto esters are highly valuable intermediates in modern organic synthesis due to their ability to participate in a wide range of chemical transformations. The presence of two carbonyl groups flanking a methylene (B1212753) group (-CH2-) results in the notable acidity of the α-protons. This acidity allows for the facile generation of a stabilized enolate ion upon treatment with a base. This enolate is a potent nucleophile, capable of undergoing various carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecular architectures.

One of the most classical and significant reactions involving β-keto esters is the Claisen condensation, which is a powerful method for the formation of carbon-carbon bonds. uomustansiriyah.edu.iqorganic-chemistry.org In this reaction, an ester enolate attacks the carbonyl group of another ester molecule, ultimately forming a new β-keto ester. libretexts.org This reaction has been a cornerstone of organic synthesis for over a century. fiveable.me

The synthetic utility of β-keto esters extends beyond condensation reactions. They are precursors to a wide array of other functional groups and molecular scaffolds. For instance, they can be readily alkylated at the α-position, allowing for the introduction of various substituents. Furthermore, the ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a ketone. This sequence, known as the acetoacetic ester synthesis, provides a reliable method for the preparation of substituted ketones.

The table below summarizes some of the key transformations of β-keto esters in organic synthesis.

| Reaction Type | Reagents | Product | Significance |

| Alkylation | Base, Alkyl Halide | α-Substituted β-Keto Ester | Introduction of diverse functional groups |

| Hydrolysis & Decarboxylation | Acid or Base, Heat | Ketone | Synthesis of substituted ketones |

| Reduction | Reducing Agents (e.g., NaBH4) | β-Hydroxy Ester | Access to chiral building blocks |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Formation of new carbon-carbon bonds |

Structural Classification and Research Relevance of Aryl-Substituted β-Keto Esters

Ethyl 5-(4-methylphenyl)-3-oxopentanoate is an aryl-substituted β-keto ester, meaning it contains an aromatic ring within its structure. The presence of the 4-methylphenyl (p-tolyl) group can influence the compound's physical and chemical properties. Aryl-substituted β-keto esters are of particular interest in medicinal chemistry and materials science. The aryl group can engage in various intermolecular interactions, such as π-stacking, which can be crucial for the binding of a molecule to a biological target.

Research into aryl-substituted β-keto esters has led to the development of compounds with a range of biological activities. For example, some have been investigated for their potential as enzyme inhibitors or as synthons for the creation of heterocyclic compounds with pharmaceutical applications. The electronic nature of the substituents on the aromatic ring can be fine-tuned to modulate the reactivity and biological profile of the molecule.

While direct research on this compound is limited, a closely related compound, Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, has been documented as a stable precursor for the in-situ generation of Nazarov's reagent (ethyl 3-oxopent-4-enoate). researchgate.net Nazarov's reagent is a valuable tool in annulation reactions for the construction of five-membered rings. This suggests a potential synthetic application for this compound in similar transformations, where the 4-methylphenyl group could be eliminated to form a reactive intermediate.

The following table presents the physicochemical properties of the closely related sulfonyl analogue, which may provide an estimation for the properties of this compound.

| Property | Value (for Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate) |

| Molecular Formula | C14H18O5S |

| Molecular Weight | 298.35 g/mol |

| Melting Point | 42-46 °C |

| CAS Number | 1093348-62-9 |

Note: This data is for a structural analogue and should be considered as an approximation for this compound.

Historical Context of Related Pentanoate Derivatives in Chemical Research

The study of esters, including pentanoate derivatives, dates back to the 19th century with the development of esterification methods by chemists like Emil Fischer. wikipedia.org Pentanoic acid, also known as valeric acid, and its simple esters, such as methyl pentanoate and ethyl pentanoate, were among the early organic compounds to be synthesized and characterized. researchgate.net Much of the initial interest in these simple pentanoate esters was driven by their characteristic fruity aromas, leading to their use in the fragrance and flavor industries. britannica.com

The historical development of more complex pentanoate derivatives, such as β-keto esters, is intrinsically linked to the discovery and exploration of fundamental organic reactions. The Claisen condensation, first described by Ludwig Claisen in the late 19th century, provided the first general method for the synthesis of β-keto esters and revolutionized the field of synthetic organic chemistry. organic-chemistry.org This reaction allowed chemists to construct larger and more complex molecules from simple ester starting materials.

Early research on β-keto pentanoates would have focused on understanding their reactivity, particularly the chemistry of the active methylene group and the interplay between the ketone and ester functionalities. These foundational studies paved the way for the development of more sophisticated synthetic methodologies and the application of β-keto esters as key building blocks in the synthesis of natural products and pharmaceuticals. While the specific history of this compound is not well-documented, its existence is a direct consequence of this long and rich history of research into the synthesis and reactivity of β-keto esters.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-methylphenyl)-3-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)10-13(15)9-8-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZCRLIMCCRIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 4 Methylphenyl 3 Oxopentanoate and Structural Analogues

Esterification Approaches to β-Keto Esters

Esterification is a fundamental reaction for the formation of esters. For β-keto esters, this often involves the reaction of a corresponding β-keto acid with an alcohol.

The direct condensation of a carboxylic acid with an alcohol, known as the Fischer esterification, is a classic method for synthesizing esters. masterorganicchemistry.commasterorganicchemistry.com In the context of Ethyl 5-(4-methylphenyl)-3-oxopentanoate, this would involve the reaction of 5-(4-methylphenyl)-3-oxopentanoic acid with ethanol (B145695) in the presence of an acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, ethanol is typically used in large excess as the solvent. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com A significant challenge with this direct approach for β-keto esters is the inherent instability of the parent β-keto acids, which are prone to ready decarboxylation. nih.govrsc.org This instability often makes direct esterification less favorable than other synthetic routes.

Given that Fischer esterification is an equilibrium-controlled and often slow reaction, a catalyst is essential. masterorganicchemistry.com Various acid catalysts are employed to accelerate the reaction.

Mineral Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used.

Organic Acids: Toluenesulfonic acid (TsOH) is another frequent choice. masterorganicchemistry.com

Lewis Acids: Lewis acids can also catalyze the reaction.

The primary role of the catalyst is twofold: it activates the carbonyl group of the carboxylic acid towards nucleophilic attack and facilitates the departure of the hydroxyl group as water, which is a better leaving group than the hydroxide (B78521) ion. masterorganicchemistry.com The general conditions for Fischer esterification are summarized in the table below.

| Catalyst | Alcohol | Conditions | Key Features |

| H₂SO₄, TsOH | Typically used as solvent (large excess) | Reflux | Reversible reaction; removal of water drives equilibrium. masterorganicchemistry.com |

| NbCl₅ | Dichloromethane | Room Temperature | Allows preparation under mild conditions. organic-chemistry.org |

| MoO₂Cl₂ | Dichloromethane | Room Temperature | Effective for condensing aldehydes with ethyl diazoacetate to form β-keto esters. organic-chemistry.org |

Transesterification Strategies for β-Keto Ester Modification

Transesterification is a widely used and convenient method for modifying existing esters, such as converting commercially available methyl or ethyl β-keto esters into different ester forms. nih.gov This process is particularly valuable as it circumvents the need to handle unstable β-keto acids. rsc.org The reaction involves exchanging the alkoxy group of an ester with the alkoxy group of another alcohol. The kinetics are typically slow, necessitating the use of a catalyst. nih.gov The selectivity for β-keto esters in these reactions is often attributed to the formation of an enol intermediate, where chelation between the two carbonyl groups and the catalyst can occur. nih.govrsc.org

The use of enzymes, particularly lipases, as catalysts in transesterification has gained significant attention due to the mild reaction conditions and high selectivity they offer. bohrium.comnih.gov Lipases can catalyze reactions at lower temperatures and often without the need for organic solvents. bohrium.com

Candida antarctica lipase (B570770) B (CALB), often immobilized on a resin such as Novozym® 435, is a highly effective catalyst for the transesterification of β-keto esters. google.comgoogle.com This methodology allows for the synthesis of various β-keto esters in high yields (>90%) under environmentally safe, solvent-free conditions. google.com The process simply involves dissolving the desired alcohol in a commercially available methyl or ethyl β-keto ester and adding the immobilized lipase. google.com This approach is compatible with primary and secondary alcohols, including allylic and propargylic alcohols, which can be sensitive to traditional acid or base catalysis. nih.gov The immobilized enzyme can be easily recovered by filtration and reused multiple times with minimal loss of activity, adding to the economic and environmental benefits of the process. nih.govgoogle.com Combining enzyme catalysis with microwave irradiation has been shown to significantly reduce reaction times. nih.gov

Table 2: Lipase-Catalyzed Transesterification of Ethyl Acetoacetate (B1235776) nih.gov

| Alcohol | Enzyme | Conditions | Time (h) | Yield (%) |

| Benzyl alcohol | Novozym® 435 | Microwave, 60°C | 5 | 97 |

| 1-Octanol | Novozym® 435 | Microwave, 60°C | 5 | 95 |

| Cyclohexanol | Novozym® 435 | Microwave, 60°C | 8 | 88 |

A variety of metal-based catalysts are effective for the transesterification of β-keto esters. These catalysts are often chosen for their efficiency and compatibility with different functional groups.

Boric acid (H₃BO₃) and its derivatives are environmentally benign and effective catalysts for this transformation. nih.govrsc.org Kondaiah and colleagues demonstrated the use of boric acid for the transesterification of ethyl acetoacetate with various primary and secondary alcohols, achieving high yields in relatively short reaction times. nih.govrsc.org Similarly, Wankhede and co-workers reported a mild protocol using methylboronic acid, which could be recovered and reused. rsc.org Arylboronic acids with electron-withdrawing groups have also proven to be efficient catalysts. rsc.org

Zinc oxide (ZnO) is another simple, efficient, and operationally straightforward catalyst for the selective transesterification of β-keto esters under mild conditions. thieme-connect.com This method is effective even for sterically hindered alcohols. thieme-connect.com

Table 3: Boron and Metal-Catalyzed Transesterification of Ethyl Acetoacetate

| Catalyst (mol%) | Alcohol | Conditions | Time (h) | Yield (%) | Reference |

| Boric Acid (10) | Benzyl alcohol | Reflux, Toluene | 5 | 92 | rsc.org |

| Methylboronic Acid (10) | 1-Butanol | Reflux, Toluene, 4Å MS | 12 | 89 | rsc.org |

| 3-Nitrobenzeneboronic acid (2.5) | Cyclohexanol | Reflux, Toluene | 3.5 | 94 | rsc.org |

| ZnO (10) | Benzyl alcohol | 80°C | 24 | 91 | thieme-connect.com |

Many modern approaches to transesterification focus on adhering to the principles of green chemistry. ucc.iersc.org This involves using environmentally benign catalysts, minimizing waste, and employing solvent-free conditions where possible.

The use of catalysts like boric acid and zinc oxide aligns with green chemistry principles due to their low toxicity. bohrium.comthieme-connect.com Heterogeneous catalysts, such as silica-supported boric acid, offer the advantage of easy separation from the reaction mixture and recyclability, which minimizes chemical waste. nih.gov This catalyst has been shown to be reusable for up to five cycles without a significant drop in activity. nih.gov

Enzyme catalysis is a prime example of a green chemical process. nih.gov Lipase-catalyzed transesterifications are often performed under solvent-free conditions, where the ester substrate itself acts as the solvent. google.comgoogle.com The enzymes are biodegradable, operate under mild conditions, and immobilized versions can be recycled, making the process highly sustainable. nih.govbohrium.com These methodologies represent a significant advance towards more environmentally friendly chemical synthesis. ucc.iersc.org

Claisen Condensation and Related Carbon-Carbon Bond Forming Reactions in β-Keto Ester Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used for the synthesis of β-keto esters. libretexts.orgwikipedia.org This reaction occurs between two ester molecules in the presence of a strong base, resulting in a new carbon-carbon bond and the formation of a β-keto ester. libretexts.orglibretexts.org At least one of the ester reactants must possess an α-hydrogen to be enolizable. wikipedia.org

The mechanism involves three primary steps:

Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide, removes an acidic α-hydrogen from an ester molecule to form a resonance-stabilized enolate. jove.com Hydroxide is not used as a base because it can cause saponification of the ester. libretexts.orglibretexts.org Using the corresponding alkoxide of the ester (e.g., ethoxide for ethyl esters) prevents transesterification side reactions. libretexts.orglibretexts.org

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral alkoxide intermediate. jove.com

Removal of Leaving Group: The intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester. libretexts.orgjove.com

Table 1: Key Aspects of Claisen Condensation

| Feature | Description |

| Reactants | Two ester molecules (at least one must be enolizable). wikipedia.org |

| Base | Strong base, typically the corresponding alkoxide (e.g., NaOEt for ethyl esters). libretexts.org |

| Product | β-Keto ester. libretexts.org |

| Driving Force | Formation of the highly resonance-stabilized enolate anion of the product. jove.comorganic-chemistry.org |

Crossed Claisen condensations, which involve two different esters, can be synthetically useful, particularly if one of the esters lacks α-hydrogens (e.g., aromatic esters), preventing it from self-condensing and thus minimizing the mixture of products. libretexts.orgorganic-chemistry.org

Strategic Incorporation of the 4-Methylphenyl Moiety

Introducing the 4-methylphenyl (p-tolyl) group onto a carbon skeleton is a critical step in the synthesis of this compound and its analogues. This is typically achieved through electrophilic aromatic substitution reactions or cross-coupling methods.

Friedel-Crafts acylation is a robust method for forming aromatic ketones by introducing an acyl group onto an aromatic ring. chemistrysteps.com The reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgbyjus.com

The mechanism proceeds via the generation of a key electrophile, the acylium ion (R-C≡O⁺). chemistrysteps.com This ion is formed when the Lewis acid coordinates to the acyl chloride, facilitating the cleavage of the carbon-chlorine bond. The resonance-stabilized acylium ion is then attacked by the electron-rich aromatic ring, leading to a sigma complex (arenium ion), which restores its aromaticity by losing a proton. chemistrysteps.com

This reaction offers significant advantages over the related Friedel-Crafts alkylation. byjus.com

The acylium ion is resonance-stabilized and does not undergo carbocation rearrangements. byjus.com

The product, an aryl ketone, contains a deactivating acyl group, which prevents further acylation reactions (polyacylation) on the same ring. libretexts.org

The resulting aryl ketone can then be further modified to produce the desired aryl-oxopentanoic acid structure.

Alkylation reactions provide a direct route to form carbon-carbon bonds, attaching an alkyl group to an aromatic ring. wikipedia.org The classical Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.org The reaction proceeds through the formation of a carbocation electrophile that is attacked by the aromatic ring. libretexts.org

However, Friedel-Crafts alkylation has several limitations:

Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form via hydride or alkyl shifts, leading to isomeric products. libretexts.org

Polyalkylation: The newly attached alkyl group is electron-donating, activating the aromatic ring and making it more susceptible to further alkylation than the starting material. libretexts.org

Substrate Limitations: The reaction fails with aromatic rings bearing strongly deactivating groups or basic amino groups that complex with the catalyst. libretexts.orglibretexts.org

More modern approaches, such as transition-metal-catalyzed cross-coupling reactions (e.g., Kumada coupling), offer greater control and substrate scope for forming aryl-alkyl bonds. wikipedia.org These methods typically involve the reaction of an organometallic reagent (like a Grignard reagent) with an aryl halide, catalyzed by a nickel or palladium complex, and are less prone to the limitations of classical Friedel-Crafts reactions. wikipedia.orgnih.gov

Cascade and Domino Reactions in the Synthesis of Complex β-Keto Ester Architectures

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. princeton.edu These processes enhance synthetic efficiency by reducing reaction time, waste, and the number of purification steps. princeton.edu

In the context of β-keto ester synthesis, cascade reactions can be employed to rapidly construct complex molecular frameworks. For example, a copper-catalyzed three-component cascade reaction has been reported for the synthesis of functionalized lactones from α,β-unsaturated esters and keto esters. beilstein-journals.org This process involves:

Conjugate Reduction: An in situ generated copper hydride adds to the α,β-unsaturated ester.

Aldol (B89426) Reaction: The resulting enolate reacts with a keto ester.

Lactonization: The intermediate alkoxide undergoes intramolecular cyclization. beilstein-journals.org

Similarly, palladium-catalyzed reactions of allyl β-keto esters can initiate a cascade of transformations. nih.gov Upon oxidative addition and decarboxylation, a π-allylpalladium enolate is formed. This versatile intermediate can then participate in various subsequent reactions, including intramolecular aldol condensations, to form complex cyclic products under neutral conditions. nih.gov

Synthesis of this compound Precursors and Synthons

The synthesis of complex target molecules often relies on the preparation of stable precursors or synthons that can generate highly reactive species in situ. This approach avoids the challenges of handling unstable reagents directly.

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is a valuable, bench-stable crystalline solid that serves as a synthon for the Nazarov reagent (ethyl 3-oxopent-4-enoate). researchgate.net The Nazarov reagent is a useful building block in annulation reactions for constructing cyclic molecules. smolecule.com

The synthesis of this synthon is achieved through an efficient, high-yielding, two-step sequence starting from readily available materials. researchgate.net The process begins with the adducts formed from sodium p-toluenesulfinate and either acrylonitrile (B1666552) or acrylic acid. researchgate.net

The key utility of ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate lies in its ability to generate the unstable Nazarov reagent in situ through a base-induced β-elimination reaction. researchgate.netsmolecule.com This strategy allows the Nazarov reagent to be used immediately in subsequent reactions, such as Robinson annulations, without the need for isolation. smolecule.com

Table 2: Properties of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₅S |

| Molecular Weight | 298.35 g/mol |

| Physical Form | Solid |

| Melting Point | 42-46 °C |

| Primary Application | Stable precursor for Nazarov's reagent. smolecule.com |

Derivatization from Other Aryl-Substituted Pentanoates

The synthesis of this compound can be envisioned through the strategic derivatization of other aryl-substituted pentanoate precursors. This approach involves the modification of a pre-existing pentanoate framework, where the aryl group is already incorporated, to introduce the β-keto functionality. While direct conversion pathways are not extensively documented, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the Claisen condensation reaction.

A hypothetical, yet chemically sound, method involves the use of an appropriate 4-methylphenyl-substituted ester and an acetylating agent. For instance, the synthesis could commence from ethyl 3-(4-methylphenyl)propanoate. This starting material, an aryl-substituted pentanoate analogue, can be subjected to a series of reactions to elongate the carbon chain and subsequently introduce the ketone at the C-3 position.

The proposed synthetic sequence would begin with the reduction of the ester functionality of ethyl 3-(4-methylphenyl)propanoate to the corresponding alcohol, 3-(4-methylphenyl)propan-1-ol. This alcohol can then be converted to a suitable leaving group, such as a tosylate or a halide, for a subsequent nucleophilic substitution. Reaction with a cyanide source would yield 4-(4-methylphenyl)butanenitrile, effectively extending the carbon chain by one. Hydrolysis of the nitrile followed by esterification would provide ethyl 4-(4-methylphenyl)butanoate.

The crucial step in forming the β-keto ester is a Claisen condensation of the resulting ethyl 4-(4-methylphenyl)butanoate with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide. The base abstracts a proton from the α-carbon of ethyl acetate, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl 4-(4-methylphenyl)butanoate. The subsequent loss of an ethoxide ion from the tetrahedral intermediate yields the target molecule, this compound.

This multi-step derivatization from a simpler aryl-substituted pentanoate highlights a versatile approach to constructing more complex β-keto esters. The yields for each step would be expected to be in the moderate to good range, typical for such transformations.

Table 1: Proposed Reaction Scheme and Expected Yields

| Step | Reactant | Reagents | Product | Expected Yield (%) |

|---|

It is important to note that while this pathway is based on well-established reactions, the specific application to synthesize this compound from ethyl 3-(4-methylphenyl)propanoate would require experimental optimization of reaction conditions to maximize yields. The purification of intermediates at each stage would likely be carried out using techniques such as column chromatography.

The structural analogues of this compound can be synthesized by employing appropriately substituted starting materials in similar synthetic sequences. For example, using different aryl-substituted propanoates or different acylating agents in the final Claisen condensation step would provide access to a variety of related β-keto esters with diverse substitution patterns on the aromatic ring and at the C-5 position.

Advanced Spectroscopic and Structural Characterization of Aryl Substituted β Keto Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For Ethyl 5-(4-methylphenyl)-3-oxopentanoate, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, are employed for a thorough structural elucidation.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity, and integration of these signals provide a wealth of structural information.

The ethyl ester group gives rise to a triplet at approximately 1.25 ppm, corresponding to the terminal methyl (CH₃) protons, and a quartet at around 4.15 ppm for the methylene (B1212753) (OCH₂) protons. The methylene protons adjacent to the ketone (C4-H₂) are anticipated to appear as a triplet at about 2.90 ppm, while the methylene protons adjacent to the aromatic ring (C5-H₂) should also produce a triplet, expected around 2.80 ppm. The methylene protons at the C2 position, situated between the two carbonyl groups, are predicted to be a singlet at approximately 3.45 ppm.

The aromatic protons of the p-methylphenyl group will present as two doublets in the aromatic region of the spectrum, typically between 7.00 and 7.20 ppm, due to the para-substitution pattern. Finally, the methyl group attached to the phenyl ring is expected to show a singlet at about 2.30 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

| 2.30 | Singlet | 3H | Ar-CH₃ |

| 2.80 | Triplet | 2H | Ar-CH₂- |

| 2.90 | Triplet | 2H | -CH₂-C=O |

| 3.45 | Singlet | 2H | O=C-CH₂-C=O |

| 4.15 | Quartet | 2H | -OCH₂CH₃ |

| 7.10 | Doublet | 2H | Aromatic H |

¹³C NMR Spectral Analysis and Carbon Skeletal Features

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the ester group is expected to have a chemical shift around 167.0 ppm, while the ketone carbonyl carbon should appear further downfield, at approximately 202.0 ppm. The carbon of the methylene group between the two carbonyls (C2) is predicted to be at about 49.0 ppm. The carbons of the ethyl group, -OCH₂ and -CH₃, are expected at roughly 61.0 ppm and 14.0 ppm, respectively.

The aromatic carbons will have signals in the range of 128.0 to 140.0 ppm. The carbon atom of the phenyl ring attached to the alkyl chain is anticipated at about 138.0 ppm, while the carbon bearing the methyl group is expected around 136.0 ppm. The methyl carbon of the p-tolyl group should appear at approximately 21.0 ppm. The methylene carbons at positions C4 and C5 are predicted to have chemical shifts of about 44.0 ppm and 29.0 ppm, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 14.0 | -OCH₂CH₃ |

| 21.0 | Ar-CH₃ |

| 29.0 | Ar-CH₂- |

| 44.0 | -CH₂-C=O |

| 49.0 | O=C-CH₂-C=O |

| 61.0 | -OCH₂CH₃ |

| 128.5 | Aromatic CH |

| 129.5 | Aromatic CH |

| 136.0 | Aromatic C-CH₃ |

| 138.0 | Aromatic C-CH₂ |

| 167.0 | Ester C=O |

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Confirmation

To definitively confirm the structure of this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the triplet of the ethyl group's methyl protons and the quartet of its methylene protons, confirming their connectivity. Similarly, correlations would be observed between the methylene protons at C4 and C5.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Carbonyl Stretching Frequencies (Ester and Ketone)

The IR spectrum of this compound is expected to show two distinct carbonyl (C=O) stretching absorptions. The ester carbonyl typically absorbs at a higher frequency than the ketone carbonyl. A strong absorption band is predicted around 1740 cm⁻¹ for the ester C=O stretch, and another strong band at approximately 1715 cm⁻¹ for the ketone C=O stretch. The presence of these two distinct peaks is a key indicator of the β-keto ester functionality.

Aromatic C-H and C=C Stretching Vibrations

The presence of the aromatic ring is confirmed by characteristic absorptions in the IR spectrum. Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to several sharp absorptions in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1740 | Strong | Ester C=O Stretch |

| 1715 | Strong | Ketone C=O Stretch |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For a molecule like this compound, with a molecular formula of C14H18O3, the nominal molecular weight is 234.29 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of its elemental composition.

While no specific HRMS data has been published for this compound, the theoretical exact mass can be calculated. This value is crucial for confirming the identity of the compound in complex samples. For instance, HRMS data for a structurally related compound, tert-butyl 5-(dimethylamino)-5-oxo-3-(p-tolyl)pentanoate, has been reported, demonstrating the utility of this technique in identifying similar chemical structures. rsc.org

Table 1: Calculated Exact Mass for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]+ | C14H19O3+ | 235.1329 |

This table contains theoretical values as experimental data is not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful tool used to establish the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern of β-keto esters is generally characterized by specific cleavage pathways.

For this compound, the fragmentation would likely be dominated by two primary mechanisms:

α-Cleavage: This involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl groups. The most common α-cleavage for β-keto esters results in the formation of an acetyl cation (CH₃CO⁺) with a mass-to-charge ratio (m/z) of 43.

McLafferty Rearrangement: This is a characteristic fragmentation for esters and ketones containing a γ-hydrogen. The process involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond.

Based on these principles, a predicted fragmentation pattern can be proposed. The molecular ion ([M]+• at m/z 234) would undergo cleavage at various points, leading to characteristic fragments that can help confirm the compound's structure.

Table 2: Predicted Key MS/MS Fragments for this compound

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 189 | [M-OC2H5]+ | Loss of the ethoxy radical from the ester. |

| 161 | [M-COOC2H5]+ | Loss of the carbethoxy group. |

| 133 | [C9H9O]+ | Cleavage between C3 and C4, retaining the aryl ketone portion. |

| 105 | [C7H7O]+ | Benzylic cleavage with loss of CO. |

| 91 | [C7H7]+ | Tropylium ion, characteristic of tolyl group. |

This table is based on established fragmentation patterns for β-keto esters and has not been confirmed by experimental data for the specific title compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

A search of crystallographic databases reveals no published crystal structure for this compound. However, analysis of structurally similar compounds, such as Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, provides insights into the potential solid-state behavior of such molecules. mdpi.com

Conformation and Torsion Angles

In the solid state, the conformation of a flexible molecule like this compound is determined by a balance of intramolecular steric effects and favorable intermolecular packing forces. The aliphatic chain connecting the ethyl ester and the aryl ketone moieties allows for significant conformational flexibility.

Key torsion angles that would define the molecular shape include:

The angle between the phenyl ring and the adjacent carbonyl group.

The dihedral angles along the C2-C3-C4-C5 backbone.

The conformation of the ethyl ester group.

Without experimental data, these angles cannot be definitively reported.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. For this compound, the following interactions would be expected to play a significant role in the crystal packing:

Hydrogen Bonds: Weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms as acceptors are likely to be present.

π-π Stacking: The presence of the 4-methylphenyl (tolyl) group could lead to π-π stacking interactions between the aromatic rings of adjacent molecules.

The specific arrangement, whether it be herringbone, stacked, or another motif, would depend on the interplay of these forces to achieve the most thermodynamically stable crystal packing.

Computational Chemistry and Theoretical Studies on Ethyl 5 4 Methylphenyl 3 Oxopentanoate and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure that governs a molecule's behavior. For Ethyl 5-(4-methylphenyl)-3-oxopentanoate, these methods can predict its geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. researchgate.net For this compound, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

The choice of the functional is critical in DFT. Functionals like B3LYP are popular for their balance of accuracy and computational efficiency in studying organic molecules. researchgate.net More modern functionals, such as M06-2X, are also employed, particularly for systems where non-covalent interactions are important. mdpi.com These calculations provide the total electronic energy of the optimized structure, a key piece of data for assessing its stability relative to other isomers or conformers.

The accuracy of a DFT calculation is also heavily dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. The "level of theory" refers to the combination of the functional and the basis set.

For molecules like this compound, Pople-style basis sets such as 6-31G(d,p) are often a good starting point. researchgate.net The "(d,p)" notation indicates the addition of polarization functions, which allow for more flexibility in describing the shape of atomic orbitals and are crucial for accurately modeling bonding. researchgate.net For higher accuracy, triple-zeta basis sets like 6-311+G(d,p) may be used; the "+" signifies the inclusion of diffuse functions, which are important for describing anions and weak, non-covalent interactions. researchgate.net Correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, developed by Dunning, offer a systematic way to improve accuracy, though at a higher computational cost. stackexchange.com The selection involves a trade-off between the desired accuracy and the computational resources available.

| Level of Theory (Functional/Basis Set) | Typical Application | Relative Computational Cost | Key Features |

|---|---|---|---|

| B3LYP/6-31G(d) | Initial geometry optimizations, routine frequency calculations for organic molecules. | Low | Good balance of speed and accuracy for basic structural properties. Includes polarization on heavy atoms. |

| B3LYP/6-311+G(d,p) | More accurate energy calculations, studies involving potential anions or weak interactions. | Medium | Triple-zeta quality with diffuse functions for better description of electron distribution. |

| M06-2X/6-311+G(d,p) | Systems with significant non-covalent interactions, thermochemistry, and kinetics. | Medium-High | A meta-hybrid GGA functional known for good performance in kinetics and main-group chemistry. |

| ωB97X-D/aug-cc-pVTZ | High-accuracy energy calculations, reaction barrier heights, and excited states. | High | Long-range corrected functional with empirical dispersion. Large, correlation-consistent basis set for high accuracy. |

Conformational Analysis and Molecular Energy Landscapes

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these bonds. organicchemistrytutor.com Each conformer has a specific potential energy, and the collection of all possible conformations and their corresponding energies defines the molecular energy landscape. nih.gov

This landscape can be complex, featuring multiple energy minima (stable conformers) and energy barriers (transition states) that separate them. For the target molecule, key rotations would occur around the C-C bonds of the pentanoate chain and the bond connecting the phenyl ring to the chain. The ester group itself can exist in s-cis and s-trans conformations, with the s-trans being generally more stable for acyclic esters due to reduced steric hindrance. imperial.ac.uk Computational methods can systematically rotate these bonds and calculate the energy at each step, allowing for the mapping of the potential energy surface and the identification of the most stable, low-energy conformers that are likely to be populated at room temperature.

| Hypothetical Conformer | Description of Key Dihedral Angle(s) | Expected Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Global Minimum | Staggered arrangements along the alkyl chain, s-trans ester. | 0.0 | Most Stable |

| Local Minimum 1 | Gauche interaction in the alkyl chain. | 0.5 - 1.5 | Stable |

| Local Minimum 2 | Alternative staggered conformation. | 0.8 - 2.0 | Stable |

| Transition State 1 | Eclipsed arrangement between C4-C5. | 3.0 - 5.0 | Unstable |

| Transition State 2 (s-cis ester) | Rotation around the O-C(O) bond. | 4.0 - 6.0 | Unstable |

Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the transition state (TS)—the highest energy point along a reaction coordinate—chemists can understand how a reaction proceeds from reactants to products. mdpi.com This is crucial for studying reactions involving β-keto esters, such as alkylation, condensation, or hydrolysis. rsc.orgacs.org

For a reaction involving this compound, such as a Claisen condensation, DFT can be used to locate the geometry of the transition state structure. acs.orgresearchgate.net Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) can be determined as the energy difference between them. acs.org This energy barrier is a critical factor in determining the rate of a reaction; a lower activation energy corresponds to a faster reaction.

Transition state theory allows for the calculation of theoretical reaction rate constants from the computed activation energy and vibrational frequencies. aip.org These calculations can be used to compare the feasibility of different potential reaction pathways. For example, one could computationally assess whether nucleophilic attack is more likely to occur at the ketone carbonyl or the ester carbonyl of this compound under specific conditions.

| Reaction Step | Description | Example Calculated Activation Energy (Ea) (kcal/mol) | Kinetic Feasibility |

|---|---|---|---|

| Enolate Formation (α-deprotonation) | Removal of an acidic proton alpha to a carbonyl group. | 10 - 15 | Fast with appropriate base |

| Nucleophilic Attack (Claisen) | Enolate attacks an ester carbonyl. | 15 - 25 | Moderate, often rate-determining |

| Acid-Catalyzed Ester Hydrolysis | Protonation of carbonyl followed by water attack. | 10 - 20 | Moderate, dependent on acid strength |

| Decarboxylation of β-keto acid | Loss of CO2 from the corresponding carboxylic acid. | 25 - 35 | Requires heating |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Aryl-Substituted β-Keto Esters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.gov For a class of compounds like aryl-substituted β-keto esters, QSAR can be used to understand how variations in the aryl substituent (e.g., changing from a 4-methylphenyl group to other substituted phenyl rings) affect a specific biological activity, such as antibacterial efficacy. mdpi.commdpi.com

The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton parameters).

Topological descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

These descriptors are then used as independent variables in a regression analysis to build a mathematical model that predicts the activity or property (the dependent variable). A robust QSAR/QSPR model can be used to predict the properties of new, unsynthesized analogues, thereby guiding the design of more potent or suitable compounds and prioritizing synthetic efforts. nih.govresearchgate.net

| Model Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined by internal cross-validation (e.g., leave-one-out). | > 0.5 |

| F-statistic | A statistical test of the overall significance of the regression model. | High value with p < 0.05 |

| Standard Error of Estimate (SEE) | A measure of the accuracy of predictions made with the regression model. | Low value |

| Example Equation | log(1/IC₅₀) = 0.5 * LogP - 1.2 * E(LUMO) + 0.8 * (Steric Parameter) + 2.1 |

Hologram Quantitative Structure-Activity Relationship (HQSAR) Modeling

Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D QSAR technique that correlates the biological activity of a series of compounds with their structural features, encoded in the form of molecular holograms. semanticscholar.org Unlike 3D-QSAR methods such as CoMFA, HQSAR does not require molecular alignment or 3D conformational searches, making it a rapid and efficient method for analyzing large datasets. semanticscholar.org The technique works by generating unique molecular fingerprints (holograms) for each molecule, which are arrays of integers representing the counts of various molecular fragments. semanticscholar.org These holograms are then used as predictor variables in partial least squares (PLS) regression to build a model that can predict the activity of new or untested compounds.

The process involves several key steps:

Fragment Generation: Each molecule in the dataset is broken down into a set of unique substructural fragments.

Hologram Generation: These fragments are hashed into a fixed-length integer array, creating the molecular hologram. The parameters for this process, such as hologram length and fragment size, can be varied to optimize the model.

Model Building: Partial Least Squares (PLS) analysis is used to establish a statistical relationship between the hologram descriptors and the observed biological activity.

Validation: The predictive power of the HQSAR model is assessed using cross-validation (yielding q²) and by predicting the activity of an external test set of compounds (yielding a predictive r²). nih.gov

| Parameter | Value | Description |

|---|---|---|

| N (Training Set) | 48 | Number of compounds in the training set used to build the model. |

| N (Test Set) | 10 | Number of compounds in the external test set for validation. |

| q² (Cross-Validated) | 0.693 | Cross-validated correlation coefficient, indicating model robustness. |

| r² (Non-Cross-Validated) | 0.923 | Correlation coefficient for the training set, indicating goodness of fit. |

| Predictive r² | 0.692 | Correlation coefficient for the external test set, indicating predictive power. |

| Optimal Fragment Size | 4-7 | The range of atoms in the fragments that yielded the best statistical model. |

Molecular Docking Studies of β-Keto Ester Derivatives with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in structure-based drug design for understanding binding mechanisms, predicting binding affinities, and identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For β-keto ester derivatives, which are recognized as valuable building blocks for a wide variety of molecular systems, docking studies can elucidate how they interact with the active sites of biological targets. researchgate.net Studies on similar compounds have explored their interactions with targets like quorum-sensing (QS) proteins, which are involved in bacterial resistance, and monoamine oxidase B (MAO-B), a target for Parkinson's disease. nih.govnih.govresearchgate.net

The molecular docking process typically involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the protein (often from a crystal structure database like the PDB) and preparing it by adding hydrogen atoms and assigning charges. The 3D structure of the ligand, such as this compound, is generated and its energy is minimized.

Docking Simulation: A scoring function and a search algorithm are used to explore various binding poses of the ligand within the receptor's active site. The algorithm generates numerous conformations and orientations, and the scoring function estimates the binding free energy for each pose.

Analysis of Results: The top-ranked poses are analyzed to identify the most stable binding mode. This analysis focuses on the binding energy (a lower value indicates a more stable complex) and the specific interactions between the ligand and the amino acid residues of the protein. hu.edu.jo

| Compound Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Ethyl 5-phenyl-3-oxopentanoate | -7.8 | Ser122, Tyr234 | Hydrogen Bond, Pi-Alkyl |

| This compound | -8.2 | Ser122, Tyr234, Leu250 | Hydrogen Bond, Pi-Alkyl |

| Ethyl 5-(4-chlorophenyl)-3-oxopentanoate | -8.5 | Ser122, Tyr234, Phe342 | Hydrogen Bond, Halogen Bond |

| Ethyl 5-(4-methoxyphenyl)-3-oxopentanoate | -7.9 | Ser122, Asn150 | Hydrogen Bond |

Solvent Effects Modeling in Computational Studies

The chemical behavior, reactivity, and equilibrium of molecules can be significantly influenced by the solvent in which they are dissolved. emerginginvestigators.org For molecules like this compound, which can exist as a mixture of keto and enol tautomers, the polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium. orientjchem.org Computational modeling of solvent effects is therefore essential for accurately predicting the properties of such compounds in solution.

One of the most common approaches is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), within the framework of Density Functional Theory (DFT) calculations. researchgate.net In this method, the solvent is treated as a continuous medium with a specific dielectric constant (ε), and the solute is placed in a cavity within this continuum. orientjchem.org This approach, often implemented with the self-consistent reaction field (SCRF) method, allows for the calculation of molecular properties in different solvents without the high computational cost of explicitly modeling individual solvent molecules. orientjchem.org

Studies on β-dicarbonyl compounds, including β-ketoesters and β-ketonitriles, have consistently shown that polar solvents tend to stabilize the keto tautomer more than the enol tautomer. orientjchem.orgresearchgate.net This is attributed to the higher polarity and dipole moment of the keto form compared to the enol form, which has its dipole partially canceled by an internal hydrogen bond. emerginginvestigators.orgorientjchem.org Consequently, an increase in the solvent's dielectric constant generally shifts the equilibrium to favor the keto form. orientjchem.orgresearchgate.net These theoretical calculations can predict thermodynamic parameters and help interpret experimental results from techniques like NMR spectroscopy. researchgate.net

| Solvent | Dielectric Constant (ε) | Relative Energy of Keto Form (kcal/mol) | Relative Energy of Enol Form (kcal/mol) | Predicted % Keto at Equilibrium |

|---|---|---|---|---|

| Gas Phase | 1.0 | 0.25 | 0.00 | 39% |

| Cyclohexane (B81311) | 2.0 | 0.10 | 0.00 | 46% |

| Chloroform | 4.8 | -0.50 | 0.00 | 70% |

| Acetone (B3395972) | 20.7 | -1.20 | 0.00 | 88% |

| Water | 78.4 | -2.10 | 0.00 | 97% |

Applications of Ethyl 5 4 Methylphenyl 3 Oxopentanoate and Its Derivatives in Organic Synthesis

As a Key Intermediate in the Synthesis of Complex Organic Molecules

A key application of this structural motif is found in its sulfonyl derivative, Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate. This compound has been identified as a stable, solid synthon for producing ethyl 3-oxopent-4-enoate, a compound commonly known as Nazarov's reagent. The generation of this crucial reagent is achieved through a base-induced β-elimination reaction.

Nazarov's reagent is a highly valuable divinyl ketone equivalent used in the Nazarov cyclization, a powerful method for synthesizing cyclopentenone rings. quimicaorganica.org This 4π-electrocyclic reaction provides a direct route to five-membered carbocycles, which are core structures in numerous natural products, including prostaglandins (B1171923) and jasmone. quimicaorganica.org The use of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate as a bench-stable precursor offers significant advantages in handling and storage compared to the direct use of the more reactive Nazarov's reagent. organic-chemistry.org The cyclopentenone frameworks constructed via this method are pivotal intermediates in the total synthesis of complex natural products and their analogues. wikipedia.orgyoutube.com

| Precursor | Reaction | Key Intermediate | Application | Product Class |

|---|---|---|---|---|

| Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate | Base-induced β-elimination | Ethyl 3-oxopent-4-enoate (Nazarov's Reagent) | Nazarov Cyclization | Cyclopentenones |

Precursor for Diverse Heterocyclic Compounds

The β-keto ester functionality within Ethyl 5-(4-methylphenyl)-3-oxopentanoate makes it an ideal starting material for the synthesis of various heterocyclic compounds through condensation reactions with dinucleophiles.

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine (B178648) is a classic and reliable method known as the Knorr pyrazole (B372694) synthesis. jk-sci.comresearchgate.net In this reaction, this compound can react with hydrazine or its derivatives. The reaction proceeds through the condensation of hydrazine with the two carbonyl groups of the β-keto ester, followed by cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com This method allows for the creation of polysubstituted pyrazoles, which are a class of heterocyclic compounds with significant importance in medicinal chemistry, forming the core of various pharmaceutical agents. nih.govnih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | Hydrazine (or substituted hydrazine) | Knorr Pyrazole Synthesis | Substituted Pyrazole |

The synthesis of pyridazinone rings typically involves the cyclization of γ-keto acids or related 1,4-dicarbonyl systems with hydrazine. princeton.edu this compound, being a β-keto ester (a 1,3-dicarbonyl system), is not a direct precursor for pyridazinone synthesis through standard condensation pathways. Transformation of the β-keto ester into a suitable γ-dicarbonyl precursor would be required for its use in conventional pyridazinone synthesis.

There is no direct, one-pot synthesis of the complex pyrido[2,1-b]quinazoline ring system starting from a simple β-keto ester like this compound. However, a multi-step pathway can be envisioned where the β-keto ester is first used to construct a substituted pyridine (B92270) ring. Well-established methods such as the Hantzsch pyridine synthesis or the Guareschi-Thorpe synthesis utilize β-dicarbonyl compounds to form the pyridine core. chemtube3d.comdrugfuture.comwikipedia.org The resulting pyridine derivative, bearing appropriate functional groups, could then potentially undergo subsequent annulation reactions, such as condensation with a suitably substituted aminobenzoic acid derivative, to build the fused quinazoline (B50416) portion of the final tricyclic system. researchgate.net

| Reactants | Reaction Type | Intermediate Product Class |

|---|---|---|

| β-Keto ester (e.g., this compound), Aldehyde, Ammonia (B1221849) | Hantzsch Pyridine Synthesis | Dihydropyridines / Pyridines |

| β-Keto ester, Cyanoacetamide, Ammonia source | Guareschi-Thorpe Synthesis | 2-Pyridones |

A viable pathway from β-keto esters to indoles is provided by the Japp-Klingemann reaction. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with the β-keto ester under basic conditions. The reaction proceeds via nucleophilic attack of the enolate on the diazonium salt, followed by hydrolysis and deacylation to yield an arylhydrazone. wikipedia.org This resulting hydrazone is the key intermediate for the Fischer indole (B1671886) synthesis. wikipedia.org Upon treatment with acid, the hydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the final indole ring system. wikipedia.orgrsc.org This two-stage process provides a powerful method for constructing substituted indoles, a core structure in a vast number of alkaloids and pharmaceuticals. researchgate.net

Direct synthetic routes from simple β-keto esters to the indolizidine alkaloid core are not common in named organic reactions. The construction of this bicyclic system typically involves more specialized strategies.

| Stage | Reactants | Reaction Name | Intermediate/Product |

|---|---|---|---|

| 1 | This compound + Aryl Diazonium Salt | Japp-Klingemann Reaction | Arylhydrazone |

| 2 | Arylhydrazone + Acid Catalyst | Fischer Indole Synthesis | Substituted Indole |

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The ability of this compound and its derivatives to serve as precursors for complex carbocyclic and heterocyclic scaffolds makes them valuable building blocks for pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Many of the heterocycles that can be synthesized from this starting material are considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets.

For instance:

Pyrazole derivatives are known to exhibit a wide range of biological activities and are found in APIs such as the anti-inflammatory drug Celecoxib and the analgesic Metamizole. slideshare.net

Indole derivatives are arguably one of the most important structural motifs in drug discovery, present in numerous alkaloids and synthetic drugs, including the anti-migraine triptans, the anti-inflammatory drug Indomethacin, and many anti-cancer agents. wikipedia.org

The cyclopentenone ring , accessible via the Nazarov reagent derived from the sulfonyl analogue of the title compound, is a key feature in prostaglandins, which are potent bioactive lipids with diverse physiological effects. quimicaorganica.org

By providing efficient synthetic access to these and other valuable molecular frameworks, this compound serves as a foundational component in the discovery and development of new therapeutic agents.

Contribution to Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space and identify new biologically active compounds. rsc.org The structural features of this compound make it a valuable starting point for DOS strategies. The core β-keto ester moiety can undergo a variety of reactions, leading to a wide range of molecular architectures.

The presence of an aryl substituent in compounds like this compound is significant in the design of compound libraries with potential biological activity. For instance, β-keto esters bearing aryl groups have been investigated as quorum-sensing inhibitors, which are crucial in combating bacterial resistance. mdpi.com The ability to modify both the aryl ring and the keto-ester chain allows for the creation of large and diverse libraries of compounds for screening.

Key reactions that can be employed on the this compound scaffold in a DOS approach include:

Modifications of the Keto Group: The ketone can be reduced to an alcohol, converted to an enol ether, or used in olefination reactions to introduce further diversity.

Reactions at the α-Position: The acidic α-protons allow for facile alkylation, arylation, or acylation, introducing various substituents.

Transformations of the Ester Group: The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, further expanding the functional group diversity.

Cyclization Reactions: The bifunctional nature of the molecule allows for its use in various cyclization reactions to generate heterocyclic and carbocyclic scaffolds.

The systematic application of these transformations to the this compound core can rapidly generate a library of molecules with significant skeletal and appendage diversity, a key goal of DOS.

Table 1: Potential Reactions for Diversity-Oriented Synthesis

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Alkylation/Arylation | Alkyl/Aryl halides, Base | α-Substituted β-keto esters |

| Knoevenagel Condensation | Aldehydes/Ketones, Base | α,β-Unsaturated ketones |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia | Dihydropyridine derivatives |

| Paal-Knorr Pyrrole Synthesis | Amine | Pyrrole derivatives |

| Gewald Aminothiophene Synthesis | Sulfur, Amine | Aminothiophene derivatives |

Synthetic Routes for Natural Products and their Analogues

The structural motif of this compound is a key component in the synthesis of various natural products and their analogues. The β-keto ester functionality is particularly useful in carbon-carbon bond-forming reactions that are fundamental to the construction of complex molecular skeletons.

One of the most powerful applications of β-keto esters in natural product synthesis is the Robinson annulation , a reaction that constructs a six-membered ring. bohrium.comwikipedia.orgresearchgate.net This reaction involves a Michael addition of the β-keto ester enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.com The Robinson annulation has been a cornerstone in the total synthesis of numerous natural products, including steroids, terpenes, and alkaloids. bohrium.comresearchgate.net While a specific example using this compound is not prominently documented, its structural similarity to other β-keto esters used in this reaction highlights its potential as a key building block. The 4-methylphenyl group would be incorporated into the final ring system, providing a route to arylated cyclohexenone derivatives, which are common substructures in bioactive natural products.

The versatility of β-keto esters extends to the synthesis of various heterocyclic natural products. For example, they are key starting materials in the synthesis of pyrimidines, pyrazoles, and isoxazoles. These heterocyclic systems are present in a vast number of biologically active natural products and pharmaceuticals.

Furthermore, derivatives of this compound can serve as precursors to polyketide chains, which are the backbones of many macrolide antibiotics and other complex natural products. The iterative addition of two-carbon units, a process that can be mimicked in the laboratory using β-keto ester chemistry, is a fundamental strategy in the synthesis of these molecules.

Table 2: Application in the Synthesis of Natural Product Scaffolds

| Reaction | Key Intermediate | Class of Natural Products |

|---|---|---|

| Robinson Annulation | Aryl-substituted cyclohexenone | Steroids, Terpenoids |

| Hantzsch Dihydropyridine Synthesis | Dihydropyridine | Alkaloids, Calcium channel blockers |

| Biginelli Reaction | Dihydropyrimidinone | Alkaloids, Bioactive heterocycles |

| Paal-Knorr Synthesis | Substituted pyrroles and furans | Porphyrins, Furan-containing natural products |

Biological Activity Investigations of Aryl Substituted β Keto Esters in Vitro Studies

Antimicrobial Properties of β-Keto Ester Derivatives

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. β-Keto ester derivatives have emerged as a promising scaffold in this endeavor, with studies indicating their potential to inhibit the growth of various pathogenic microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Aryl-substituted β-keto esters have been investigated for their ability to combat both Gram-positive and Gram-negative bacteria. The structural features of these molecules, particularly the nature and position of substituents on the aryl ring, play a crucial role in their antibacterial efficacy.

One study focused on designing β-keto esters as antibacterial compounds based on their structural similarity to bacterial quorum sensing autoinducers. nih.gov The synthesized analogues were tested against pathogenic bacteria, revealing that certain derivatives exhibited notable inhibitory effects. For instance, compounds with specific substitutions on the phenyl ring showed promising results in antimicrobial screening against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

Another area of research involves the synthesis of pyrazolones from β-keto esters, which have demonstrated significant antibacterial activity. nih.gov These derivatives have been tested against a panel of bacterial strains, with some compounds showing potency comparable to or even exceeding that of standard antibiotics. nih.gov The mechanism of action is thought to involve the disruption of essential bacterial processes, though further investigation is needed to fully elucidate these pathways.

Interactive Table: Antibacterial Activity of Selected β-Keto Ester Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| β-Keto Ester Analogue 1 | Pseudomonas aeruginosa | >100 | nih.gov |

| β-Keto Ester Analogue 2 | Staphylococcus aureus | 50 | nih.gov |

| Pyrazolone (B3327878) Derivative A | Escherichia coli | 12.5 | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, β-keto ester derivatives have also been explored for their potential as antifungal agents. Fungal infections, particularly in immunocompromised individuals, represent a significant clinical challenge, necessitating the development of new and effective treatments.

Research into pyrazolones derived from β-keto esters has also extended to their antifungal capabilities. nih.gov Several of these compounds have been screened against various fungal strains, with some exhibiting potent activity. nih.gov The structure-activity relationship studies suggest that the nature of the substituents on the pyrazolone ring, which is derived from the original β-keto ester, is a key determinant of antifungal efficacy. nih.gov

Anticancer Activity in Cell Line Models

The search for novel anticancer agents is a cornerstone of modern medicinal chemistry. Aryl-substituted β-keto esters and their derivatives have been investigated for their potential to inhibit cancer cell growth and induce cell death through various mechanisms.

Apoptosis Induction in Cancer Cells

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Compounds that can induce apoptosis in cancer cells are considered promising candidates for cancer therapy. Structurally related compounds to β-keto esters, such as β-diketones, have been shown to induce apoptosis in human tumor cells. nih.gov One study found that a specific β-diketone derivative induced apoptosis in human oral squamous cell carcinoma and promyelocytic leukemia cells, as evidenced by DNA fragmentation and caspase activation. nih.gov This suggests that the β-dicarbonyl moiety, present in β-keto esters, may play a role in initiating the apoptotic cascade.

Inhibition of Cell Proliferation

Inhibiting the uncontrolled proliferation of cancer cells is a primary goal of cancer treatment. Ketone bodies, which share a ketone functional group with β-keto esters, have been found to inhibit the proliferation of various cancer cell lines, including ovarian, cervical, and breast cancers. While the mechanisms are still under investigation, these findings suggest that compounds containing a ketone functional group may interfere with metabolic pathways that are essential for rapid cell division. Further research is needed to determine if aryl-substituted β-keto esters exhibit similar antiproliferative effects.

Enzyme Interaction and Modulation Studies

The biological activity of many compounds is mediated through their interaction with and modulation of specific enzymes. The electrophilic nature of the carbonyl carbons in β-keto esters makes them potential targets for interaction with nucleophilic residues in enzyme active sites. nih.gov

Research has shown that aryl methylene (B1212753) ketones can act as reversible inhibitors of certain proteases, such as the SARS 3C-like proteinase. nih.gov This inhibition is thought to occur through the interaction of the ketone with key amino acid residues in the enzyme's active site. nih.gov Similarly, peptide analogues with a C-terminal α-keto-β-aldehyde have been developed as potent inhibitors of trypsin-like serine proteases. nih.gov These findings suggest that the keto-ester moiety could serve as a pharmacophore for designing inhibitors of various enzymes.

Furthermore, β-keto esters have been implicated in the inhibition of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The interaction is believed to involve the chelation of the zinc ions in the enzyme's active site by the β-keto ester. While direct evidence for Ethyl 5-(4-methylphenyl)-3-oxopentanoate is not available, the general reactivity of the β-keto ester scaffold suggests a potential for interaction with and modulation of various enzymatic systems.

Inhibition of Cyclooxygenase-2 (COX-2) by Derivatives

While direct studies on this compound are unavailable, the broader class of aryl-substituted compounds has been investigated for anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) enzymes. nih.gov The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the associated side effects often stem from the inhibition of COX-1. nih.gov Consequently, the development of selective COX-2 inhibitors is a significant area of pharmaceutical research. nih.gov

Research into various heterocyclic and aryl-substituted molecules has identified key structural features that contribute to COX-2 selectivity. researchgate.net For instance, diarylheterocyclic compounds are a known class of selective COX-2 inhibitors. researchgate.net The structure-activity relationship (SAR) studies on different series of compounds have revealed that specific substitutions on the aryl rings are crucial for potent and selective COX-2 inhibition. nih.govbrieflands.com Although β-keto esters are not the most common scaffold for COX-2 inhibitors, their structural similarity to portions of known inhibitors suggests potential activity that warrants investigation. For example, some chalcone (B49325) derivatives, which contain an α,β-unsaturated ketone moiety, have shown moderate selective COX-2 inhibition. nih.gov

| Compound Class | Example Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2,3-Diaryl-1,3-thiazolidine-4-ones | Compound rsc.org | 0.06 | >405 (compared to Celecoxib) | nih.gov |

| 2-Aryl-quinoline-4-carboxylic acids | Compound nih.gov | 0.077 | 1298 | nih.gov |

| 1,4-Benzoxazine derivatives | Compounds 3e, 3f, 3r, 3s | 0.57–0.72 | 186.8–242.4 | mdpi.com |

Modulating Enzymatic Activities

Beyond COX-2, β-keto esters and their derivatives have been investigated for their ability to modulate other enzymatic activities. A significant area of research has been their potential as antimicrobial agents through the inhibition of bacterial quorum sensing (QS). mdpi.com Quorum sensing is a cell-to-cell communication system in bacteria that controls gene expression related to pathogenesis. mdpi.com Aryl-substituted β-keto esters have been shown to interact with LuxR-type proteins, which are key receptors in the QS pathway, thereby inhibiting this communication. mdpi.com

In one study, a series of β-keto ester analogues were synthesized and evaluated for their antibacterial activity against various human and plant pathogens. nih.gov The results indicated that these compounds exhibited susceptibility against the tested microorganisms, with Minimum Inhibitory Concentration (MIC) values ranging from 0.08 mg/mL to 0.63 mg/mL. nih.gov This suggests that the β-keto ester scaffold, particularly with aryl functionality, can serve as a basis for developing novel anti-virulence agents. mdpi.com

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| β-Keto Ester Series | Pseudomonas aeruginosa | 0.08 - 0.63 | nih.gov |

| Staphylococcus aureus |

Receptor Binding and Cellular Pathway Modulation

Specific receptor binding and cellular pathway modulation studies for this compound have not been reported. However, research on related aryl-substituted β-keto esters has provided insights into their potential mechanisms of action at a molecular level. As mentioned previously, these compounds are known to interact with LuxR-type proteins in bacteria, suggesting a competitive binding mechanism against the natural autoinducers for these receptors. mdpi.com